9'-(Benzyloxy)-4a',13'-diol Naloxone
CAS No.:
Cat. No.: VC18565182
Molecular Formula: C28H31NO6
Molecular Weight: 477.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H31NO6 |
|---|---|
| Molecular Weight | 477.5 g/mol |
| IUPAC Name | (4'R,4'aS,7'aR,12'bS,13'R)-9'-phenylmethoxy-3'-prop-2-enylspiro[1,3-dioxolane-2,7'-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline]-4'a,13'-diol |
| Standard InChI | InChI=1S/C28H31NO6/c1-2-13-29-14-12-26-21-19-8-9-20(32-17-18-6-4-3-5-7-18)23(21)35-25(26)28(33-15-16-34-28)11-10-27(26,31)24(29)22(19)30/h2-9,22,24-25,30-31H,1,10-17H2/t22-,24-,25-,26+,27-/m1/s1 |
| Standard InChI Key | OTQKLUBUTNJTAX-HHKAQOQUSA-N |
| Isomeric SMILES | C=CCN1CC[C@]23[C@@H]4C5(CC[C@]2([C@H]1[C@@H](C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)O)OCCO5 |
| Canonical SMILES | C=CCN1CCC23C4C5(CCC2(C1C(C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)O)OCCO5 |
Introduction
Chemical Structure and Functional Modifications
Core Naloxone Framework
Naloxone’s foundational structure consists of a morphinan backbone with fused benzofuroisoquinoline rings, hydroxyl groups at positions 3 and 14, and an allyl substituent at position 17 . The compound’s opioid antagonism arises from competitive binding at μ-opioid receptors, facilitated by its tertiary amine and hydroxyl moieties .
Derivative-Specific Modifications
In 9'-(Benzyloxy)-4a',13'-diol Naloxone, the 9' position is substituted with a benzyloxy group (), introducing steric bulk and potential lipophilicity. Concurrently, diol groups at 4a' and 13' enhance hydrogen-bonding capacity, which may influence solubility and metabolic stability. These modifications are strategically positioned to modulate interactions with opioid receptors or enzymatic systems involved in naloxone metabolism .
Synthetic Pathways and Intermediate Utility
Role in 10β-Hydroxy Naloxone Synthesis
This derivative is a precursor in the synthesis of 10β-Hydroxy Naloxone, a metabolite of interest for studying opioid receptor dynamics. The benzyloxy group acts as a protecting moiety during hydroxylation reactions, shielding reactive sites while enabling regioselective oxidation. Subsequent deprotection yields the target hydroxy analog, which retains naloxone’s antagonistic properties with altered pharmacokinetics .
Reaction Mechanisms
Key steps involve:
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Nucleophilic Substitution: Introduction of the benzyloxy group via alkylation of naloxone’s phenolic oxygen.
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Hydroxylation: Enzymatic or chemical oxidation at the 10β position, facilitated by the diol’s electron-donating effects.
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Deprotection: Catalytic hydrogenolysis removes the benzyl group, restoring the hydroxyl functionality.
Pharmacological Implications
Receptor Binding Dynamics
While direct studies on this derivative are sparse, structural analogs suggest that benzyloxy substitutions may alter binding kinetics at opioid receptors. The benzyl group’s hydrophobicity could enhance blood-brain barrier penetration, potentially accelerating overdose reversal—a property critical for naloxone’s life-saving applications .
Metabolic Pathways
The diol groups may engage phase II metabolism, particularly glucuronidation, altering excretion rates. Comparative studies with naloxone (bioavailability: 25–28% intranasal ) could reveal whether these modifications improve oral or transmucosal delivery.
Analytical Characterization
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR): and NMR spectra confirm benzyloxy and diol placements through characteristic shifts (e.g., benzyl protons at δ 7.3–7.5 ppm).
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Mass Spectrometry (MS): High-resolution MS validates the molecular ion at m/z 477.56 and fragmentation patterns indicative of allyl and benzyl cleavage.
Chromatographic Profiling
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves this derivative from naloxone, with retention time shifts reflecting increased hydrophobicity.
Future Research Directions
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